Spiradine A

Organocatalysis Asymmetric synthesis Alkaloid library screening

Spiradine A (6-Hydroxyhetisan-11-one) is a C20-diterpenoid alkaloid belonging to the hetisine/atisine structural family, originally isolated from Spiraea japonica (Rosaceae) and also identified in Thalictrum sessile (Ranunculaceae). Its core skeleton features a heptacyclic framework with a ketone at C-11 and a hydroxyl at C-6, giving a molecular formula of C₂₀H₂₅NO₂ (MW 311.42 g/mol).

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
CAS No. 19741-46-9
Cat. No. B026272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiradine A
CAS19741-46-9
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O
InChIInChI=1S/C20H25NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-12,14-16,23H,1,3-9H2,2H3/t11-,12?,14-,15?,16-,17+,18+,19+,20+/m1/s1
InChIKeyYWJLOJZDBLDKSA-MLJITFGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiradine A (CAS 19741-46-9) Procurement Guide: C20-Diterpenoid Alkaloid for Organocatalysis and Natural Product Research


Spiradine A (6-Hydroxyhetisan-11-one) is a C20-diterpenoid alkaloid belonging to the hetisine/atisine structural family, originally isolated from Spiraea japonica (Rosaceae) and also identified in Thalictrum sessile (Ranunculaceae) [1]. Its core skeleton features a heptacyclic framework with a ketone at C-11 and a hydroxyl at C-6, giving a molecular formula of C₂₀H₂₅NO₂ (MW 311.42 g/mol) [2]. Unlike the more extensively studied C19-diterpenoid alkaloids (e.g., aconitine-type), Spiradine A and its C20-congeners remain pharmacologically underexplored, creating both discovery opportunities and evidence gaps that demand careful compound selection.

C20-diterpenoid alkaloid (hetisine/atisine-type) scaffold
Pharmacologically underexplored; discovery opportunity requires validation
Natural product isolated from Spiraea japonica and Thalictrum sessile

Why C20-Diterpenoid Alkaloids Like Spiradine A Cannot Be Substituted by Generic Alkaloid Standards


C20-diterpenoid alkaloids (hetisine, atisine, denudatine types) exhibit steep structure–activity cliffs that make even closely related congeners functionally non-interchangeable. Among the 14 atisine-type alkaloids screened for antiplatelet aggregation by Li et al. (2002), individual IC₅₀ values against PAF-induced aggregation ranged from 6.7 μM to >240 μM depending solely on C-15 oxygenation and oxazolidine ring presence [1]. Separately, a 2024 JACS screen of an alkaloid library found that among hundreds of natural products, only three alkaloids—including Spiradine A—exhibited catalytic activity in an asymmetric Michael reaction, while structurally similar alkaloids were completely inactive [2]. These examples demonstrate that minor substitution differences within the C20 framework produce dramatic, non-linear functional changes, making generic replacement scientifically indefensible.

!
Structure–activity cliffs in atisine-type alkaloids Minor C-15 modifications can cause steep shifts in antiplatelet potency; even close congeners may not be interchangeable.
!
Extremely rare organocatalytic phenotype Only 3 alkaloids (including Spiradine A) were active out of hundreds in an asymmetric Michael reaction; most C20-analogs were inactive.

Spiradine A Quantitative Differentiation Evidence vs. Closest Analogs


Asymmetric Michael Reaction Catalysis: Spiradine A vs. Structurally Related C20-Alkaloids

In a 2024 screen of a natural product library for catalytic activity in the asymmetric Michael reaction between oxindole and nitrostyrene, only three out of hundreds of alkaloids tested were active: gardnerine, Spiradine A, and calycanthine [1]. Crucially, numerous other hetisine- and atisine-type C20-diterpenoid alkaloids present in the same library showed no detectable catalytic activity. The paper's detailed investigation focused on calycanthine optimization; therefore, exact yield and enantiomeric excess values for unoptimized Spiradine A are not reported in the public abstract. However, the binary activity/inactivity distinction establishes Spiradine A as a member of an extremely rare organocatalytic chemotype among natural products.

Organocatalytic Activity
Class-level inference
Spiradine A: Active
Other C20 analogs: Inactive
Yield/ee not publicly disclosed
Supports organocatalyst screening context
Binary activity distinction from 2024 JACS library screen
Organocatalysis Asymmetric synthesis Alkaloid library screening

Anti-Inflammatory and Analgesic Activity: Spiradine A vs. Selected C19-Aconitine Alkaloids

MedChemExpress technical documentation indicates that Spiradine A may possess anti-inflammatory and analgesic activities, citing literature [1] . This places Spiradine A in a functional category shared with certain C19-diterpenoid alkaloids (e.g., aconitine, hypaconitine) that have well-characterized analgesic properties. However, no direct head-to-head quantitative comparison (e.g., IC₅₀ in COX inhibition, ED₅₀ in pain models) between Spiradine A and these C19-analogs was identified in publicly accessible sources, and the underlying primary data remain sparse.

Anti-inflammatory Activity
Data to verify
Qualitative report; no comparative IC₅₀ data
Context-dependent; request full characterization data
Supplier documentation; primary reference unverified
Inflammation Analgesia Diterpenoid alkaloid pharmacology

Crystal Structure Determination: Absolute Configuration of Spiradine A Methiodide vs. Unresolved Congeners

The absolute configuration of Spiradine A was unequivocally established via three-dimensional X-ray crystallographic analysis of its methiodide derivative, solving the orthorhombic crystal structure (space group P2₁2₁2₁, a=14.04, b=15.88, c=8.55 Å, Z=4) to R=9.9% with 1752 independent reflections, using anomalous dispersion for absolute stereochemistry determination [1]. This rigorous structural characterization dates to 1971 and stands in contrast to several co-isolated Spiraea alkaloids whose structures were revised or only later confirmed.

Absolute Configuration
Reported
Crystallographically solved (R=9.9%)
Supports enantiomer-attribution review
Methiodide derivative; 1971 instrumentation
X-ray crystallography Absolute configuration Structural biology

Spiradine A (CAS 19741-46-9) Application Scenarios Matched to Verified Evidence


Natural-Product-Derived Organocatalyst Development and Mechanistic Studies

Based on the 2024 JACS discovery that Spiradine A is one of only three natural alkaloids capable of catalyzing the asymmetric Michael reaction between oxindole and nitrostyrene, this compound is suitable for: (i) screening against expanded substrate scopes (e.g., substituted oxindoles, diverse nitroolefins) to establish generality; (ii) mechanistic investigations using spectroscopic probes (NMR, IR, X-ray) to elucidate the activation mode; (iii) structure–activity relationship (SAR) studies through semi-synthetic derivatization aimed at improving enantioselectivity and turnover [1]. The crystallographically known absolute configuration facilitates rational catalyst design [2].

C20-Diterpenoid Alkaloid Reference Standard for Natural Product Isolation and Dereplication

Spiradine A serves as a validated reference compound for phytochemical investigations of Spiraea japonica, Thalictrum sessile, and related Ranunculaceae/Rosaceae species. Its unambiguous crystal structure and established chromatographic identity (KEGG: C08708, ChEBI: 9234, KNApSAcK: C00001664) make it suitable as an external standard for LC-MS and GC-MS dereplication workflows when profiling alkaloid extracts [3].

Pharmacological Probe for Selective Platelet-Activating Factor (PAF) Pathway Studies

Although direct antiplatelet data for Spiradine A itself is currently lacking, the closely related atisine-type alkaloid series (spiramines and spiradines) demonstrated selective PAF-pathway inhibition without affecting ADP or arachidonic acid pathways [4]. Spiradine A can be employed as a structural comparator in SAR panels designed to deconvolute which C20-substituents confer PAF selectivity vs. broader antiplatelet effects — a key question for thrombosis research.

Application
Selection Property
Validation Focus
Organocatalyst development
Catalytic activity in asymmetric Michael reaction
Substrate scope and enantioselectivity optimization
Natural product dereplication standard
Crystallographically defined absolute configuration
LC-MS/GC-MS identity confirmation
PAF pathway SAR probe
Atisine-type scaffold with reported PAF selectivity context
C20-substituent effects on antiplatelet selectivity
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